Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate
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Overview
Description
Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate is a chemical compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. Its structure consists of a benzyl group attached to a 3-azabicyclo[3.2.0]heptane ring system, which is further connected to a carbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions to form the bicyclic ring system. The benzyl group is then introduced through nucleophilic substitution reactions, and the carbamate group is added via carbamoylation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, such as acting as a ligand for specific receptors.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, enzyme inhibition, or receptor modulation .
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.1]heptanes: These compounds have a similar bicyclic structure but differ in the ring size and connectivity.
N-Benzylmaleimide derivatives: These compounds share the benzyl group and bicyclic structure but have different functional groups and reactivity
Uniqueness
Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate is unique due to its specific ring system and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
benzyl N-(3-azabicyclo[3.2.0]heptan-1-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-13(18-9-11-4-2-1-3-5-11)16-14-7-6-12(14)8-15-10-14/h1-5,12,15H,6-10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIGQRMQHOITAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1CNC2)NC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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